molecular formula C21H24N4O4 B2457889 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034409-43-1

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2457889
M. Wt: 396.447
InChI Key: JJFHRELMGLEBCS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Crystal Structure and Biological Activity

The compound has been synthesized and characterized through methods like NMR, HRMS, and single-crystal X-ray diffraction. It exhibits moderate herbicidal and fungicidal activities, making it potentially useful in agricultural applications. The intramolecular hydrogen bond and weak pi-pi interactions in its structure contribute to forming one-dimensional tapes, which could be relevant in material science and molecular engineering (Hu Jingqian et al., 2016).

Optical Properties

Research on similar compounds reveals insights into their optical properties, such as UV-vis absorption and fluorescence spectral characteristics. These properties vary depending on the substituents and solvent polarity, indicating potential use in photophysical applications or as fluorescent markers in chemical research (Zhen-Ju Jiang et al., 2012).

Synthesis and Antitumor Activities

The compound's derivatives have been explored for antitumor and antioxidant activities. Such research is vital in the development of new anticancer drugs or substances with health-promoting properties (S. A. Bialy et al., 2011).

Antimicrobial and Hemolytic Activity

Derivatives of this compound have been synthesized and tested for antimicrobial and hemolytic activities, suggesting their potential in developing new antimicrobial agents with specific targeting capabilities (Samreen Gul et al., 2017).

Pyrolysis and Spectroscopy Studies

Studies involving pyrolysis and spectroscopy of similar compounds can provide insights into their stability and behavior under high temperatures. This knowledge is crucial in fields like material science and chemical engineering (N. H. Werstiuk et al., 2006).

Potential Antipsychotic Agents

The compound's structure has been linked to novel potential antipsychotic agents. Such research is essential for developing new treatments for psychiatric disorders (L D Wise et al., 1987).

Safety And Hazards

This would involve a study of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or modifications to the compound that could enhance its properties or reduce its hazards.


I hope this general approach helps! If you have any specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-4-25-10-6-8-15(25)20-23-18(29-24-20)12-22-17(26)13-27-16-9-5-7-14-11-21(2,3)28-19(14)16/h5-10H,4,11-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHRELMGLEBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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